molecular formula C22H30N2O4 B6003647 N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide

N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide

Cat. No. B6003647
M. Wt: 386.5 g/mol
InChI Key: CQYQFGJDNSHDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a derivative of the natural compound myriocin, which is isolated from the fungus Isaria sinclairii. FTY720 has been shown to have a variety of biological activities, including immunosuppressive, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide acts as an agonist for S1P receptors, which are expressed on various cell types, including lymphocytes, endothelial cells, and neural cells. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide binds to S1P receptors and induces their internalization, leading to the sequestration of lymphocytes in lymphoid tissues and reducing their circulation in the blood. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to have various biochemical and physiological effects. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide reduces the number of circulating lymphocytes, which play a critical role in autoimmune diseases and transplantation rejection. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has several advantages for lab experiments. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has a well-defined mechanism of action and has been extensively studied in various disease models. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide is also readily available and can be synthesized using several methods. However, N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has several limitations, including its potential toxicity and off-target effects. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide can also have variable effects depending on the disease model and experimental conditions.

Future Directions

There are several future directions for N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide research. One area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide in cancer therapy. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to have anti-tumor effects in various cancer models, and further studies are needed to explore its potential therapeutic applications. Another area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide in neurodegenerative diseases. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to have neuroprotective effects, and further studies are needed to explore its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide can be synthesized using several methods. One common method involves the reaction of myriocin with 2,4-dimethoxybenzaldehyde and 2-furyl methyl ketone in the presence of a base. The resulting product is then treated with piperidine to yield N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, organ transplantation, and cancer. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, which regulates immune cell trafficking and activation. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to reduce the number of circulating lymphocytes, which play a critical role in autoimmune diseases and transplantation rejection.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(furan-2-ylmethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-26-19-9-8-18(21(13-19)27-2)14-23-22(25)10-7-17-5-3-11-24(15-17)16-20-6-4-12-28-20/h4,6,8-9,12-13,17H,3,5,7,10-11,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYQFGJDNSHDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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